molecular formula C20H19FN4O2S B6556814 N-[(4-fluorophenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide CAS No. 1040647-89-9

N-[(4-fluorophenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide

Cat. No.: B6556814
CAS No.: 1040647-89-9
M. Wt: 398.5 g/mol
InChI Key: SOJHXHBYQLOBDU-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-fluorobenzyl group and a thiazole ring bearing a phenylcarbamoylurea moiety. This structure combines pharmacophoric elements critical for biological interactions, such as the fluorophenyl group (enhancing lipophilicity and bioavailability) and the thiazole ring (often associated with antimicrobial or kinase-inhibitory activity).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c21-15-8-6-14(7-9-15)12-22-18(26)11-10-17-13-28-20(24-17)25-19(27)23-16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJHXHBYQLOBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-fluorophenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the fluorine atom on the phenyl ring may enhance the compound's lipophilicity and biological activity.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit notable antitumor properties. For example, compounds containing thiazole moieties have been shown to inhibit cancer cell proliferation effectively. In a study examining various thiazole derivatives, it was found that certain substitutions on the phenyl ring significantly enhanced cytotoxic activity against cancer cell lines such as Jurkat and HT29. The IC50 values for some derivatives were reported to be less than those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential .

CompoundCell LineIC50 (µg/mL)Reference
Thiazole Derivative 1Jurkat< 1.98
Thiazole Derivative 2HT29< 1.61
DoxorubicinJurkat/HT2923.30

The mechanism by which thiazole-containing compounds exert their antitumor effects often involves the induction of apoptosis and inhibition of specific oncogenic pathways. For instance, studies suggest that these compounds may interact with Bcl-2 proteins, which are crucial for regulating apoptosis in cancer cells. Molecular dynamics simulations have shown that certain thiazole derivatives bind to Bcl-2 primarily through hydrophobic interactions, indicating a potential pathway for inducing cell death in malignant cells .

Antimicrobial Activity

In addition to antitumor effects, thiazole derivatives have demonstrated antimicrobial properties. Recent investigations have highlighted the efficacy of certain thiazole compounds against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity. For instance, one study reported an MIC of 31.25 µg/mL against Gram-positive bacteria, attributed to structural features such as the presence of electron-donating groups on the phenyl ring .

Case Studies

Case Study 1: Anticancer Efficacy

A specific derivative of this compound was tested in vitro against several cancer cell lines. The results indicated that this compound significantly inhibited cell growth at low concentrations, supporting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related thiazole compounds revealed promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance antibacterial efficacy, paving the way for novel antibiotic development .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound belongs to a broader class of propanamide derivatives with variations in aryl substituents and heterocyclic systems. Key analogs and their properties include:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
N-[(4-Fluorophenyl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide C₂₀H₁₈FN₅O₂S 411.45 Not reported 4-Fluorobenzyl, phenylcarbamoyl-thiazole -
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 134–136 3-Methylphenyl, oxadiazole-thiazole
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) C₁₆H₁₇N₅O₂S₂ 375.47 177–178 4-Ethoxyphenyl, oxadiazole-thiazole
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i) C₂₀H₁₈Cl₂FNO₂ 408.27 109–110 Cyclopropyl, dichlorophenoxy
3-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide C₁₉H₂₅N₅O₂S 387.50 Not reported Pyridinylmethyl, cyclohexylcarbamoyl

Key Observations :

  • Substituent Effects: The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., 7c with a 3-methylphenyl group). Ethoxy substituents (7l) may improve solubility but reduce membrane permeability relative to fluorinated derivatives.
  • Heterocyclic Systems : Replacement of the oxadiazole ring (7c, 7l) with a simpler thiazole (target compound) reduces molecular complexity and may favor synthetic scalability.
  • Melting Points : Higher melting points in ethoxy-substituted analogs (177–178°C for 7l vs. 134–136°C for 7c) suggest stronger intermolecular interactions due to polar ethoxy groups.

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